Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 1067191-08-5
VCID: VC8045109
InChI: InChI=1S/C24H23N3O3/c1-24(2,15-25)20-9-8-18(13-19(20)17-6-5-11-26-14-17)27-23(28)16-7-10-21(29-3)22(12-16)30-4/h5-14H,1-4H3,(H,27,28)
SMILES: CC(C)(C#N)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3
Molecular Formula: C24H23N3O3
Molecular Weight: 401.5 g/mol

Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-

CAS No.: 1067191-08-5

Cat. No.: VC8045109

Molecular Formula: C24H23N3O3

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- - 1067191-08-5

Specification

CAS No. 1067191-08-5
Molecular Formula C24H23N3O3
Molecular Weight 401.5 g/mol
IUPAC Name N-[4-(2-cyanopropan-2-yl)-3-pyridin-3-ylphenyl]-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C24H23N3O3/c1-24(2,15-25)20-9-8-18(13-19(20)17-6-5-11-26-14-17)27-23(28)16-7-10-21(29-3)22(12-16)30-4/h5-14H,1-4H3,(H,27,28)
Standard InChI Key AMOZYIARVZBSIH-UHFFFAOYSA-N
SMILES CC(C)(C#N)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3
Canonical SMILES CC(C)(C#N)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- has the molecular formula C₂₄H₂₃N₃O₃ and a molecular weight of 401.46 g/mol . Its structure features:

  • A benzamide backbone with methoxy (-OCH₃) groups at the 3- and 4-positions.

  • A 3-pyridinyl substituent at the 3-position of the benzene ring, introducing aromatic nitrogen heterocyclicity.

  • A 1-cyano-1-methylethyl group at the 4-position, contributing steric bulk and polar character .

The SMILES notation N#CC(c1ccc(cc1c1cccnc1)NC(=O)c1ccc(c(c1)OC)OC)(C)C highlights the connectivity of these groups, while the XLogP3 value of 3.8 indicates moderate lipophilicity .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Boiling Point550.9 ± 50.0 °C (Predicted)
Density1.198 ± 0.06 g/cm³
pKa12.50 ± 0.70 (Predicted)
Hydrogen Bond Acceptors5
Rotatable Bonds6

These properties influence solubility, reactivity, and bioavailability, making the compound suitable for organic synthesis but challenging for aqueous-phase applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy- involves multi-step reactions:

  • Friedel-Crafts Acylation: Introduction of the benzamide group via reaction with 3,4-dimethoxybenzoic acid chloride .

  • Nucleophilic Substitution: Attachment of the pyridinyl group using a palladium-catalyzed coupling reaction .

  • Cyanoalkylation: Addition of the 1-cyano-1-methylethyl moiety via Grignard reagent or nitrile alkylation .

Typical reaction conditions include:

  • Temperatures: 80–120°C

  • Catalysts: Pd(PPh₃)₄ for coupling steps

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial-Scale Production

Commercial suppliers like A2B Chem offer the compound at research-scale quantities (50–100 mg) with prices ranging from $2,692 to $3,232 . Batch purity exceeds 95%, as verified by HPLC and NMR .

Biological and Pharmacological Relevance

Comparative Analysis with Benzamide Derivatives

CompoundTargetClinical UseStructural Distinction from Target Compound
SulpirideDopamine D2/D3AntipsychoticLacks pyridine and cyano-isopropyl groups
Cinitapride5-HT4 ReceptorGastroprokinetic AgentMissing methoxy substituents
3-AminobenzamidePARP EnzymesChemosensitizerSimpler structure without heterocyclic moieties

The target compound’s pyridine ring and cyano-isopropyl group enhance binding diversity compared to conventional benzamides, potentially enabling multi-target therapies .

Applications in Chemical Synthesis

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Anticancer Agents: Pyridine-containing analogs of imatinib .

  • Neuroprotective Drugs: Methoxy groups may confer antioxidant activity .

  • Antimicrobials: Nitrile groups enhance membrane permeability .

Material Science

Its rigid aromatic structure makes it suitable for:

  • Liquid Crystals: Methoxy groups improve thermal stability .

  • Coordination Polymers: Pyridine nitrogen participates in metal-ligand bonding .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.

  • Structure-Activity Relationships (SAR): Modify the cyano-isopropyl group to optimize target binding.

  • Scale-Up Synthesis: Develop cost-effective routes for kilogram-scale production.

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